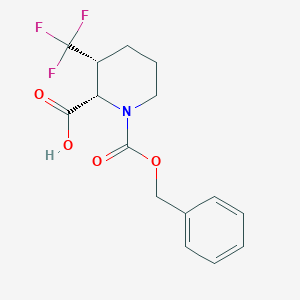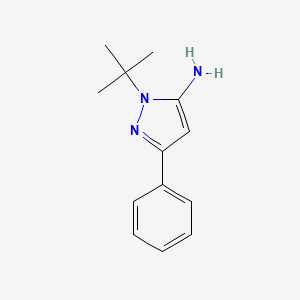
tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is an organic compound notable for its structural complexity and potential applications in various scientific fields. This compound features a tert-butyl ester group attached to a piperidine ring, which is further substituted with an aminomethyl group and a fluorophenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step procedures starting with the formation of the piperidine ring, followed by the introduction of the fluorophenyl group. Key steps include nucleophilic substitution and amide coupling reactions, often under carefully controlled conditions to ensure stereochemical integrity.
Industrial Production Methods: : On an industrial scale, the production of tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can involve batch or continuous flow processes. Catalysts and optimized reaction conditions are utilized to enhance yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo a range of reactions including oxidation, reduction, and substitution. For instance, oxidation may transform the piperidine ring into more oxidized derivatives, while reduction might target the ester or aminomethyl group.
Common Reagents and Conditions: : Oxidizing agents like KMnO4 or H2O2 can be employed for oxidation reactions, while reducing agents such as LiAlH4 or NaBH4 are useful for reductions. Substitution reactions often involve halogenated reagents and appropriate catalysts under anhydrous conditions.
Major Products Formed: : The products depend on the specific reaction pathway. Oxidation may yield piperidinone derivatives, while reduction could lead to the formation of more saturated piperidine or primary amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate serves as a building block for complex organic synthesis and drug design. Its stereochemistry is valuable in the synthesis of chiral molecules.
Biology: : In biological studies, this compound can be used as a probe to study enzyme interactions and receptor bindings due to its structural resemblance to neurotransmitters and other bioactive molecules.
Industry: : Industrially, it may find use in the production of high-value chemicals, including pharmaceuticals and agrochemicals, due to its functional versatility and stability.
Mecanismo De Acción
The effects of tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate are typically mediated through its interactions with biological receptors and enzymes. The molecular target might include neurotransmitter receptors or enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate include other piperidine derivatives and compounds with fluorophenyl groups. What sets this compound apart is its specific stereochemistry and the unique combination of functional groups, which can confer distinct biological activity and reactivity.
List of Similar Compounds
Piperidine-1-carboxylate derivatives with different substituents
Fluorophenyl-substituted amines
Tert-butyl ester-functionalized compounds
And there you have it—a comprehensive dive into this compound. Let's say you've encountered any compound-related curiosities?
Propiedades
Número CAS |
1955548-13-6 |
|---|---|
Fórmula molecular |
C17H25FN2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1 |
Clave InChI |
IWJGXWXLGKKCJJ-UKRRQHHQSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CN)C2=CC=C(C=C2)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


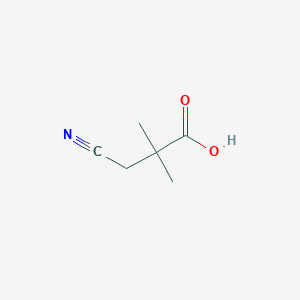
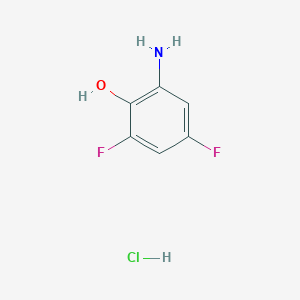

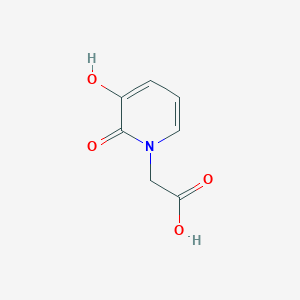
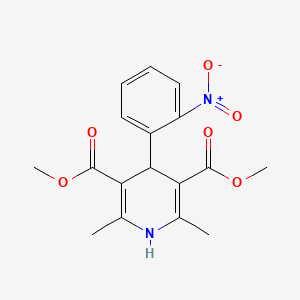
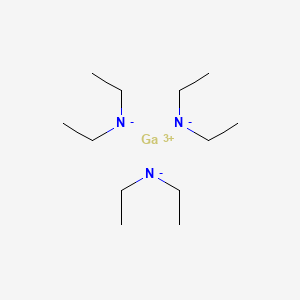
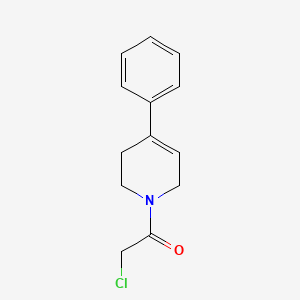

![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)
